molecular formula C18H19N3O4S B2624705 N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 922059-59-4

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Katalognummer: B2624705
CAS-Nummer: 922059-59-4
Molekulargewicht: 373.43
InChI-Schlüssel: GPCLQCGYGFWMCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a sulfonamide group attached to a quinoline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 2-oxo-1,2,3,4-tetrahydroquinoline, can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine to form the sulfonamide intermediate.

    Acetamide Formation: The final step involves the acylation of the sulfonamide intermediate with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Biological Studies: The compound is used in studies to understand the role of sulfonamides in biological systems, particularly their interaction with proteins and enzymes.

    Chemical Biology: It serves as a probe to study the mechanisms of action of sulfonamide-based drugs.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different aromatic substituents.

    Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which also feature the quinoline moiety but with different functional groups.

Uniqueness

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of a quinoline derivative and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to simpler sulfonamides or quinoline derivatives alone.

Biologische Aktivität

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a tetrahydroquinoline moiety linked to a phenylacetamide group via a sulfonamide bond. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 388.5 g/mol. The structural formula can be represented as follows:

N 3 methyl 4 N 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl sulfamoyl phenyl acetamide\text{N 3 methyl 4 N 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl sulfamoyl phenyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline moiety is known for its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. The sulfamoyl group may enhance its binding affinity to target proteins, promoting therapeutic effects through inhibition of cell proliferation and induction of apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • MCF-7 (breast adenocarcinoma) : IC50 = 14.7 µM
  • HepG2 (hepatocellular carcinoma) : IC50 = 0.9 µM
  • Human epidermoid carcinoma : Demonstrated notable antiproliferative effects.

These findings suggest that the compound could serve as a potential chemotherapeutic agent against multiple cancer types by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Demonstrated higher efficacy than traditional antibiotics like ampicillin in certain assays.

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of the compound against several cancer cell lines using standard MTT assays. The results highlighted that the compound's mechanism involves the activation of caspase pathways leading to increased apoptosis in HepG2 cells while downregulating anti-apoptotic markers such as Bcl-2 .

Cell LineIC50 (µM)
MCF-714.7
HepG20.9
Human epidermoid carcinomaNot specified

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties where the compound was tested against various bacterial strains. The results indicated that it outperformed conventional antibiotics in inhibiting bacterial growth.

Bacterial StrainMIC (mg/mL)
E. coli0.004
S. aureus0.008
L. monocytogenes0.015

Eigenschaften

IUPAC Name

N-[3-methyl-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-9-14(19-12(2)22)5-7-17(11)26(24,25)21-15-4-6-16-13(10-15)3-8-18(23)20-16/h4-7,9-10,21H,3,8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCLQCGYGFWMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.